molecular formula C9H6N4O2 B13187378 2-(Pyrimidin-4-yl)pyrimidine-4-carboxylic acid

2-(Pyrimidin-4-yl)pyrimidine-4-carboxylic acid

Cat. No.: B13187378
M. Wt: 202.17 g/mol
InChI Key: OPCJTFBZTYZFAA-UHFFFAOYSA-N
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Description

2-(Pyrimidin-4-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features two pyrimidine rings. Pyrimidine is a six-membered ring containing two nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrimidin-4-yl)pyrimidine-4-carboxylic acid can be achieved through several methods. One effective method involves the Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines . This method yields the desired product in 63-71% yields. Another approach involves the use of substituted pyrimidine-4-carboxylic acid derivatives in the construction of the thiophene ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrimidin-4-yl)pyrimidine-4-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyrimidine N-oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives .

Scientific Research Applications

2-(Pyrimidin-4-yl)pyrimidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Pyrimidin-4-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, the compound may inhibit key enzymes involved in cell proliferation. In antifibrotic applications, it may inhibit the expression of collagen and other extracellular matrix proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyrimidin-4-yl)pyrimidine-4-carboxylic acid is unique due to its dual pyrimidine ring structure, which imparts specific electronic and steric properties that can be exploited in various applications. Its ability to participate in diverse chemical reactions and its potential biological activities make it a valuable compound for further research and development .

Properties

Molecular Formula

C9H6N4O2

Molecular Weight

202.17 g/mol

IUPAC Name

2-pyrimidin-4-ylpyrimidine-4-carboxylic acid

InChI

InChI=1S/C9H6N4O2/c14-9(15)7-2-4-11-8(13-7)6-1-3-10-5-12-6/h1-5H,(H,14,15)

InChI Key

OPCJTFBZTYZFAA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CN=C1C2=NC=CC(=N2)C(=O)O

Origin of Product

United States

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